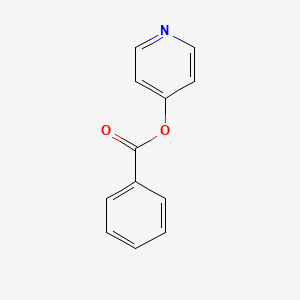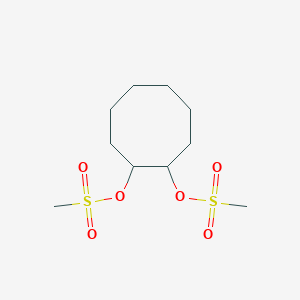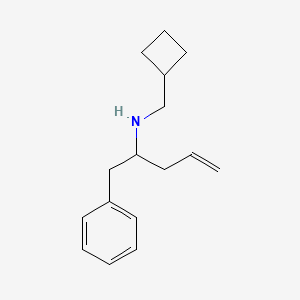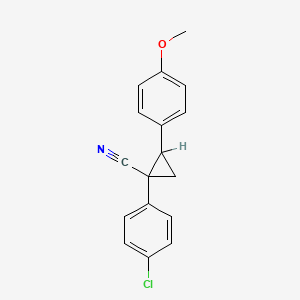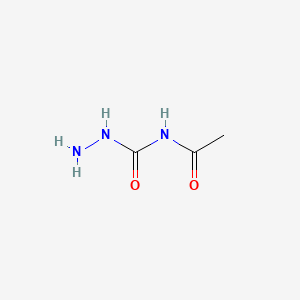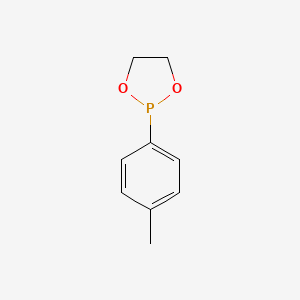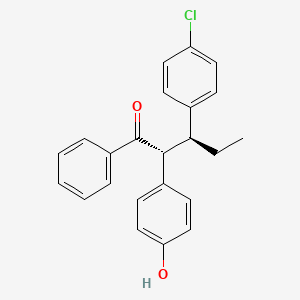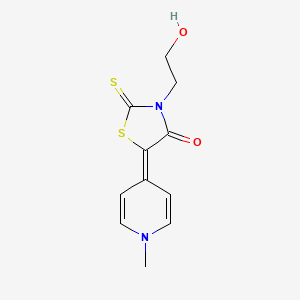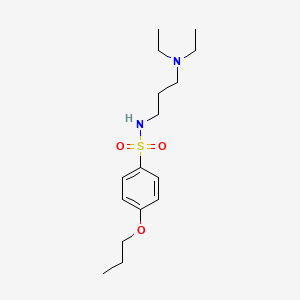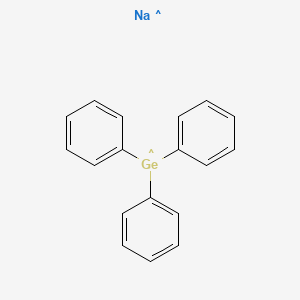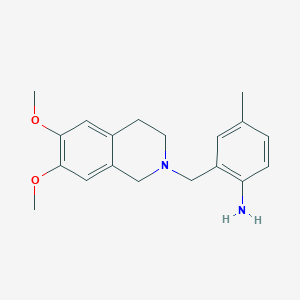![molecular formula C12H10N2 B14677675 10H-azepino[1,2-a]benzimidazole CAS No. 38673-84-6](/img/structure/B14677675.png)
10H-azepino[1,2-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Azepino[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system consisting of an azepine ring and a benzimidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-azepino[1,2-a]benzimidazole typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones with 1,2-dimethyl-1H-benzimidazole. The reaction product is then treated with a base such as morpholine to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, followed by cyclization in alcohol in the presence of potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 10H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the azepine ring, leading to hydrogenated derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
10H-azepino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of 10H-azepino[1,2-a]benzimidazole involves its interaction with various molecular targets:
Molecular Targets: The compound acts on receptors such as the subtype A receptor of γ-aminobutyric acid (GABA) and the enzyme CYP2D16 (polypeptide 16, gene family 2, subfamily D of cytochrome P450).
Pathways Involved: It influences pathways related to neurotransmission and ion transport, which are crucial for its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]azepines: These compounds share a similar fused ring structure but differ in the degree of unsaturation and substituents on the azepine ring.
Benzimidazole Derivatives: Compounds like 1H-benzimidazole and its derivatives have similar biological activities but differ in their structural complexity and specific applications.
Uniqueness: 10H-azepino[1,2-a]benzimidazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its potential as a multifunctional compound in various fields highlights its significance in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
38673-84-6 |
|---|---|
Molekularformel |
C12H10N2 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
10H-azepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h1-8H,9H2 |
InChI-Schlüssel |
RZQQOLDIVLOBIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=CC2=NC3=CC=CC=C3N21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


